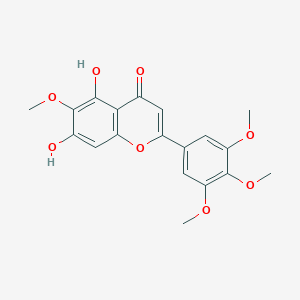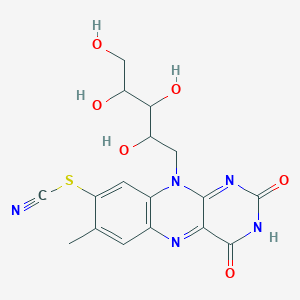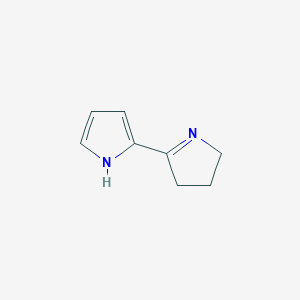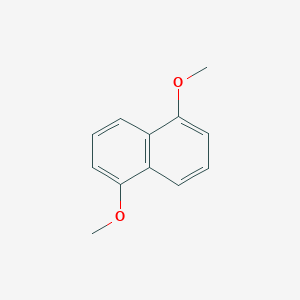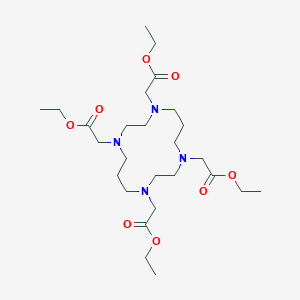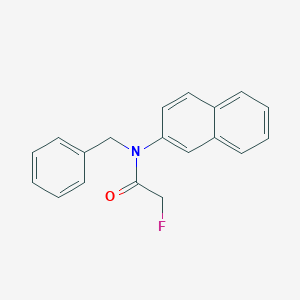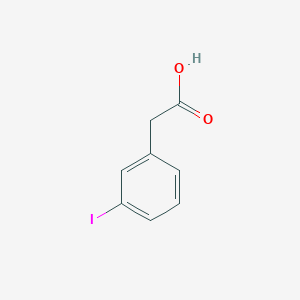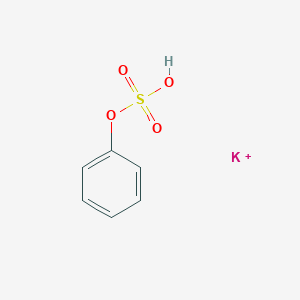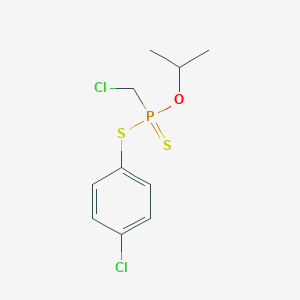
Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized through a complex process and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Mécanisme D'action
The mechanism of action of phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes in bacteria and fungi, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester in lab experiments is its ability to inhibit the growth of various bacteria and fungi. This makes it a potential candidate for the development of new drugs and agricultural products. However, the complex synthesis process and potential toxicity of this compound may limit its use in some experiments.
Orientations Futures
There are several future directions for research on phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester. One area of research is the development of new drugs and agricultural products based on this compound. Another area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester involves several steps, including the reaction of chloromethyl methyl ether with p-chlorophenol, followed by the reaction of the resulting compound with diethyl phosphorochloridothioate. The final step involves the reaction of the resulting compound with isopropyl alcohol to obtain the desired product.
Applications De Recherche Scientifique
Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to control plant diseases and pests. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
1713-97-9 |
|---|---|
Nom du produit |
Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester |
Formule moléculaire |
C10H13Cl2OPS2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
chloromethyl-(4-chlorophenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2OPS2/c1-8(2)13-14(15,7-11)16-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Clé InChI |
WFQFIEFLHILPBF-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)Cl |
Synonymes |
(Chloromethyl)phosphonodithioic acid S-(4-chlorophenyl)O-(1-methylethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




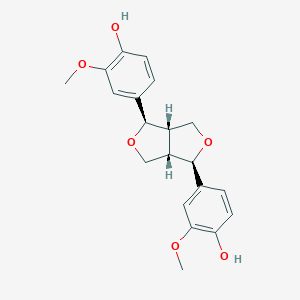
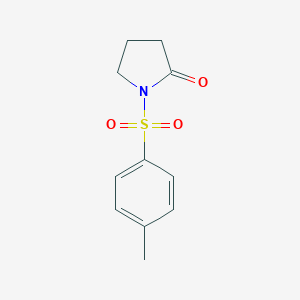
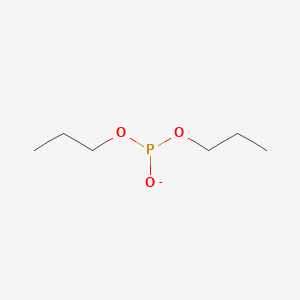
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

